1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone
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Overview
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone is an organic compound that belongs to the class of phenolic ethers. This compound is characterized by the presence of hydroxyl groups, a methoxy group, and an ethanone linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxy-3-methylbenzaldehyde and 3-methoxyphenol.
Condensation Reaction: The first step involves a condensation reaction between 2,4-dihydroxy-3-methylbenzaldehyde and 3-methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the ethanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone linkage can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic ethers.
Scientific Research Applications
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone involves:
Molecular Targets: The compound may interact with various enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone: Lacks the methyl group on the phenyl ring.
1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone: Lacks the methoxy group on the phenoxy ring.
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-hydroxyphenoxy)ethanone: Has a hydroxyl group instead of a methoxy group on the phenoxy ring.
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone is unique due to the presence of both hydroxyl and methoxy groups, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-10-14(17)7-6-13(16(10)19)15(18)9-21-12-5-3-4-11(8-12)20-2/h3-8,17,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLSHYYVXZYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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